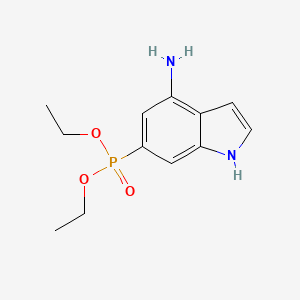
diethyl (4-amino-1H-indol-6-yl)phosphonate
概要
説明
Diethyl (4-amino-1H-indol-6-yl)phosphonate is a chemical compound with the molecular formula C12H17N2O3P It is a derivative of indole, a heterocyclic aromatic organic compound
準備方法
The synthesis of diethyl (4-amino-1H-indol-6-yl)phosphonate involves several steps. One common method includes the reductive cyclization of intermediate enamines. This process allows for the selective production of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates . The choice of reducing agent is crucial in this methodology to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
Diethyl (4-amino-1H-indol-6-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Diethyl (4-amino-1H-indol-6-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and pathways.
Industry: It can be used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of diethyl (4-amino-1H-indol-6-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Diethyl (4-amino-1H-indol-6-yl)phosphonate can be compared with other similar compounds, such as:
(4-nitro-1H-indol-6-yl)phosphonate: This compound is similar in structure but contains a nitro group instead of an amino group.
Indole derivatives: Other indole derivatives may have different substituents on the indole ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications.
生物活性
Diethyl (4-amino-1H-indol-6-yl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of phosphonates, characterized by the presence of a phosphonic acid derivative. Its structure includes an indole moiety, which is known for its biological significance. The synthesis typically involves the phosphonylation of indole derivatives, utilizing reagents such as diethyl chlorophosphite in a controlled reaction environment .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, potentially impacting pathways involved in cell signaling and metabolism. For instance, it may modulate protein kinase activity, which is crucial in cancer progression and other diseases .
- Receptor Binding : Research indicates that this compound exhibits binding affinity for serotonin receptors (5-HT2AR and 5-HT2BR), suggesting its role in neuropharmacology . This interaction could lead to applications in treating mood disorders or anxiety.
Antiviral Properties
Studies have highlighted the potential of phosphonates, including this compound, as antiviral agents. They have demonstrated efficacy against viruses such as HIV by inhibiting viral replication through interference with viral enzymes .
Anticancer Activity
The compound's ability to inhibit protein kinases positions it as a candidate for cancer therapy. By disrupting signaling pathways critical for tumor growth and survival, it could contribute to the development of novel anticancer agents .
Antioxidant Activity
Research has also explored the antioxidant properties of related phosphonates. Compounds with similar structures have shown significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
A summary of key studies demonstrates the biological activity of this compound:
特性
IUPAC Name |
6-diethoxyphosphoryl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPDAWQDHZOHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















